molecular formula C13H21NO B13301313 4-(1-Aminopropyl)-2-tert-butylphenol

4-(1-Aminopropyl)-2-tert-butylphenol

Cat. No.: B13301313
M. Wt: 207.31 g/mol
InChI Key: ZJKKKFYBKTVABZ-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2-tert-butylphenol is an organic compound that features a phenol group substituted with a tert-butyl group and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2-tert-butylphenol typically involves the alkylation of 2-tert-butylphenol with 1-bromopropane followed by amination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2-tert-butylphenol undergoes various chemical reactions including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

4-(1-Aminopropyl)-2-tert-butylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2-tert-butylphenol involves its interaction with specific molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The phenol group can participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-N,N,3-trimethylaniline
  • 1-(2-Aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones
  • 1-Aminopropyl-3-methylimidazolium tetrafluoroborate

Uniqueness

4-(1-Aminopropyl)-2-tert-butylphenol is unique due to the presence of both a tert-butyl group and an aminopropyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-aminopropyl)-2-tert-butylphenol

InChI

InChI=1S/C13H21NO/c1-5-11(14)9-6-7-12(15)10(8-9)13(2,3)4/h6-8,11,15H,5,14H2,1-4H3

InChI Key

ZJKKKFYBKTVABZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)O)C(C)(C)C)N

Origin of Product

United States

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